Cas no 6798-05-6 (2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Chemical and Physical Properties
Names and Identifiers
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- 1,4-dihydro-2-methyl-3(2H)-Isoquinolinone
- 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
- DTXSID10461163
- 6798-05-6
- CHEMBL4520043
- AKOS022189436
- 2-methyl-1,4-dihydroisoquinolin-3-one
- MFCD13179353
- EN300-112585
- AT40537
- CN1CC2=CC=CC=C2CC1=O
- 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
- SCHEMBL677618
-
- MDL: MFCD13179353
- Inchi: 1S/C10H11NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3
- InChI Key: NVQVKXJHCXPXIL-UHFFFAOYSA-N
- SMILES: O=C1CC2C=CC=CC=2CN1C
Computed Properties
- Exact Mass: 161.084063974g/mol
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 20.3Ų
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189003818-1g |
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one |
6798-05-6 | 95% | 1g |
$374.50 | 2023-09-01 | |
| Chemenu | CM143315-1g |
2-methyl-1,4-dihydroisoquinolin-3(2H)-one |
6798-05-6 | 95% | 1g |
$405 | 2021-08-05 | |
| abcr | AB425320-1 g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95% |
6798-05-6 | 1 g |
€542.30 | 2023-07-18 | ||
| abcr | AB425320-5 g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95% |
6798-05-6 | 5 g |
€947.00 | 2023-07-18 | ||
| abcr | AB425320-10 g |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95% |
6798-05-6 | 10 g |
€1,330.40 | 2023-07-18 | ||
| Chemenu | CM143315-1g |
2-methyl-1,4-dihydroisoquinolin-3(2H)-one |
6798-05-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-112585-0.05g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
6798-05-6 | 95% | 0.05g |
$101.0 | 2023-10-26 | |
| Enamine | EN300-112585-0.1g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
6798-05-6 | 95% | 0.1g |
$152.0 | 2023-10-26 | |
| Enamine | EN300-112585-0.25g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
6798-05-6 | 95% | 0.25g |
$216.0 | 2023-10-26 | |
| Enamine | EN300-112585-0.5g |
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one |
6798-05-6 | 95% | 0.5g |
$407.0 | 2023-10-26 |
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Suppliers
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
Introduction to 1,4-dihydro-2-methyl-3(2H)-isoquinolinone (CAS No. 6798-05-6) and Its Emerging Applications in Chemical Biology
1,4-dihydro-2-methyl-3(2H)-isoquinolinone, identified by the chemical compound identifier CAS No. 6798-05-6, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the isoquinolinone class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse pharmacological effects. The structural framework of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone consists of a benzene ring fused with a pyridine ring, with a ketone group at the 3-position and a methyl group at the 2-position, contributing to its distinctive reactivity and functionality.
The significance of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone lies in its potential applications as a pharmacophore in drug discovery and development. Isoquinolinone derivatives have been extensively studied for their roles in modulating various biological pathways, including enzyme inhibition, receptor binding, and antioxidant properties. Recent advancements in medicinal chemistry have highlighted the importance of optimizing the structure-activity relationships (SAR) of isoquinolinone derivatives to enhance their therapeutic efficacy and reduce side effects. The presence of the 1,4-dihydro moiety in 1,4-dihydro-2-methyl-3(2H)-isoquinolinone contributes to its stability and bioavailability, making it a promising candidate for further investigation.
One of the most compelling aspects of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and cancer. For instance, studies have demonstrated that isoquinolinone derivatives can interfere with the activity of kinases and other signaling molecules that are aberrantly activated in pathological conditions. The methyl group at the 2-position of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone is particularly noteworthy, as it can influence electronic distribution and interactions with biological targets.
The synthesis of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone has been refined through multiple methodologies, including cyclization reactions and functional group transformations. Modern synthetic approaches often leverage transition metal catalysis to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the benzene-pyridine core efficiently. Additionally, computational chemistry techniques have been instrumental in predicting optimal reaction conditions and predicting the structural conformations of this compound.
In terms of biological evaluation, 1,4-dihydro-2-methyl-3(2H)-isoquinolinone has been subjected to various in vitro assays to assess its pharmacological profile. Preliminary findings suggest that this compound exhibits moderate activity against certain cancer cell lines by inducing apoptosis or inhibiting proliferation. Furthermore, its antioxidant properties have been explored in models of oxidative stress-induced damage. These findings underscore the potential therapeutic value of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone as a lead compound for further derivatization.
The integration of computational modeling with experimental data has been pivotal in understanding the mechanism of action of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone. Molecular docking studies have revealed that this compound can bind to specific pockets on target proteins with high affinity. This information has guided the design of analogs with improved binding affinity and reduced off-target effects. Additionally, structure-based drug design strategies have been employed to optimize the pharmacokinetic properties of isoquinolinone derivatives.
The future direction of research on 1,4-dihydro-2-methyl-3(2H)-isoquinolinone involves exploring its potential in clinical settings through preclinical studies. Animal models have been utilized to evaluate its safety profile and efficacy in treating various diseases. If successful in these models, human clinical trials would be the next logical step toward translating this compound into a viable therapeutic agent. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process.
From an industrial perspective, scaling up the synthesis of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure cost-effectiveness and sustainability while maintaining high purity standards required for pharmaceutical applications. Green chemistry principles have been increasingly adopted in the synthesis of heterocyclic compounds like isoquinolinones to minimize environmental impact.
In conclusion,1,4-dihydro-2-methyl-3(2H)-isoquinolinone (CAS No. 6798-05-6) represents a promising scaffold for developing novel therapeutic agents with significant implications for human health. Its unique structural features combined with emerging research findings position it as a valuable candidate for further exploration in drug discovery programs targeting various diseases.
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